N-[(2-methoxyphenyl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-[(2-Methoxyphenyl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a structurally complex acetamide derivative featuring a 1,2,4-oxadiazole ring linked to a dihydropyridinone scaffold and a 2-methoxyphenylmethyl substituent. This compound’s design integrates heterocyclic systems known for their bioactivity, such as the 1,2,4-oxadiazole moiety, which is frequently employed in medicinal chemistry for its metabolic stability and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-16-9-11-17(12-10-16)22-26-23(32-27-22)19-7-5-13-28(24(19)30)15-21(29)25-14-18-6-3-4-8-20(18)31-2/h3-13H,14-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVFBOZOVLSJRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps One common method starts with the preparation of the oxadiazole ring, which is achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
- Compound 60 (from ): This derivative contains a 1,2,4-oxadiazol-3-yl group attached to a pyridinyl ring and a tetrahydrobenzo-oxazolo-oxazine scaffold. Unlike the target compound, it lacks the dihydropyridinone system but shares the oxadiazole’s role in enhancing metabolic stability. Synthesis of Compound 60 achieved a 45.5% yield, suggesting moderate efficiency in coupling reactions involving bromopyridinyl intermediates .
- 2-[[5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-Oxadiazol-2-yl]sulfanyl]-N-Pyridin-2-yl Acetamide (): This analog replaces the dihydropyridinone with a 1,3,4-oxadiazole-thioether linkage.
Heterocyclic Acetamides with Varied Scaffolds
- 2-(4-((2,4-Dioxothiazolidin-5-Ylidene) Methyl)-2-Methoxyphenoxy)-N-Substituted Acetamide (): This compound features a dioxothiazolidinyl group and a methoxyphenoxy substituent. Its IR spectrum (1667 cm⁻¹, C=O stretch) and NMR data (δ 3.8 ppm for -OCH₃) highlight similarities in methoxy group environments with the target compound. However, the dioxothiazolidine core may confer distinct hydrogen-bonding interactions, as evidenced by its hypoglycemic activity in mice .
N-(4-Chloro-2-Methoxy-5-Methylphenyl)-2-{[4-Ethyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide () :
This triazole-containing analog demonstrates how bioisosteric replacement of oxadiazole with triazole affects electronic properties. The pyridinyl and methoxyphenyl groups mirror the target’s aromatic systems, but the triazole’s nitrogen-rich structure may enhance solubility .
Key Research Findings and Implications
- Synthetic Efficiency: The target compound’s synthesis likely involves multi-step coupling reactions, as seen in analogous oxadiazole derivatives (e.g., Suzuki-Miyaura coupling for pyridinyl-oxadiazole systems) .
- Bioactivity Trends : Compounds with 1,2,4-oxadiazole moieties consistently demonstrate enzyme inhibitory or receptor-binding activities. For example, hypoglycemic activity in dioxothiazolidine derivatives and lipoxygenase inhibition in oxadiazolethio acetamides suggest the target compound may share similar mechanisms.
Biological Activity
N-[(2-methoxyphenyl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's IUPAC name reflects its intricate structure, which includes an oxadiazole ring and a dihydropyridine moiety. The molecular formula is , and it has a molecular weight of 430.45 g/mol.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the oxadiazole ring through cyclization reactions. Common methods include:
- Cyclization of hydrazides with carboxylic acids .
- Use of various reagents like potassium permanganate for oxidation and sodium borohydride for reduction.
The synthetic routes can be optimized using continuous flow reactors to enhance yield and purity through techniques like recrystallization and chromatography .
Anticancer Properties
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. For instance, compounds related to this compound have shown cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (cervical) | < 100 |
| HCT116 (colon) | < 100 |
| MCF7 (breast) | < 100 |
These values indicate that the compound can inhibit cell proliferation effectively .
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression such as histone deacetylases (HDAC) and carbonic anhydrases.
- Induction of Apoptosis : Studies have shown that treatment with related compounds leads to increased caspase activity and morphological changes indicative of apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have been reported to possess antimicrobial activities against various pathogens. This includes efficacy against both bacterial and fungal strains due to their ability to disrupt cellular processes .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant growth inhibition in HeLa and HCT116 cells at concentrations below 100 µM. The study utilized MTT assays to quantify cell viability post-treatment .
Study 2: Mechanistic Insights
Another investigation focused on the apoptotic mechanisms induced by this compound. Flow cytometry analyses revealed that treated cells exhibited increased phosphatidylserine translocation and activation of apoptotic pathways through caspase activation. This suggests a potential therapeutic role in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
